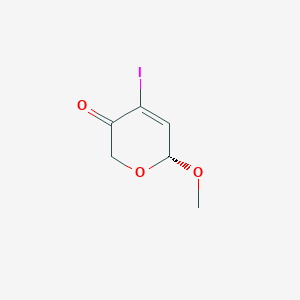
(6R)-4-Iodo-6-methoxy-2H-pyran-3(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-4-Iodo-6-methoxy-2H-pyran-3(6H)-one is a chemical compound with a unique structure that includes an iodine atom, a methoxy group, and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-Iodo-6-methoxy-2H-pyran-3(6H)-one typically involves several steps, including nucleophilic addition, reduction, nitrification, amination, sulfonation, Sandmeyer, and Suzuki reactions . These reactions are carried out under specific conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6R)-4-Iodo-6-methoxy-2H-pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, sodium borohydride, halogens, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and solvent environments, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can yield a variety of products, depending on the substituents involved.
Scientific Research Applications
(6R)-4-Iodo-6-methoxy-2H-pyran-3(6H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (6R)-4-Iodo-6-methoxy-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes
Properties
CAS No. |
55533-76-1 |
|---|---|
Molecular Formula |
C6H7IO3 |
Molecular Weight |
254.02 g/mol |
IUPAC Name |
(2R)-4-iodo-2-methoxy-2H-pyran-5-one |
InChI |
InChI=1S/C6H7IO3/c1-9-6-2-4(7)5(8)3-10-6/h2,6H,3H2,1H3/t6-/m1/s1 |
InChI Key |
AJQQHIHNBHNTLU-ZCFIWIBFSA-N |
Isomeric SMILES |
CO[C@H]1C=C(C(=O)CO1)I |
Canonical SMILES |
COC1C=C(C(=O)CO1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















